5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride
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Overview
Description
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.3]hexane core with amino and carboxylic acid functional groups, as well as two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the transformation of 3-(methylene)cyclobutane carboxylic acid using a modified Curtius reaction. This reaction converts the carboxyl group into an amino group protected by a Boc (tert-butoxycarbonyl) fragment. The subsequent steps involve the reaction of diazoacetic ester with the obtained tert-butyl ester N-(3-methylenecyclobutyl) carbamic acid in the presence of a catalyst, such as tetraacetate, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxo and amine derivatives, respectively.
Scientific Research Applications
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Aminospiro[2.3]hexane-1-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2-Difluorospiro[2.3]hexane-1-carboxylic acid:
1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride: Similar structure but with different functional group positioning, leading to distinct properties.
Uniqueness
The uniqueness of 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride lies in its combination of a spirocyclic core, amino and carboxylic acid functional groups, and fluorine atoms. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various research applications.
Properties
IUPAC Name |
5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4(5(11)12)6(7)1-3(10)2-6;/h3-4H,1-2,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAOBPJRRMVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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